2-Chloro-5-methyl-3H-imidazo[4,5-B]pyridine
Description
Properties
IUPAC Name |
2-chloro-5-methyl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-3-5-6(9-4)11-7(8)10-5/h2-3H,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFXRGSYXWWCHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Free S<sub>N</sub>Ar Reaction in Green Solvent Systems
The foundational approach involves 2-chloro-3-nitropyridine as the starting material, leveraging its electron-deficient pyridine ring for nucleophilic aromatic substitution (S<sub>N</sub>Ar). In a H<sub>2</sub>O-isopropyl alcohol (IPA) solvent system (1:1 v/v), primary amines selectively displace the chlorine atom at position 2, forming N-substituted pyridine-2-amines (e.g., 2a–2j ) within 2 hours at 80°C. This step avoids traditional transition-metal catalysts, achieving yields >90% for aliphatic and aromatic amines.
Key advantages:
Nitro Group Reduction and Diamine Formation
The nitro group at position 3 undergoes rapid reduction using Zn/HCl in H<sub>2</sub>O-IPA at 80°C, producing pyridine-2,3-diamines (e.g., 3a–3j ) in 45 minutes. Comparative studies show Zn/HCl outperforms Zn/AcOH (50% yield) by minimizing side reactions. The diamine intermediates are critical for subsequent cyclization.
Aldehyde-Mediated Heterocyclization
Pyridine-2,3-diamines react with aldehydes in H<sub>2</sub>O-IPA at 85°C to form the imidazo[4,5-b]pyridine core. For 5-methyl substitution, acetaldehyde serves as the methyl source, though aromatic aldehydes (e.g., 4-nitrobenzaldehyde) typically yield higher regioselectivity. The reaction proceeds via imine formation, followed by intramolecular cyclization and aromatization (Scheme 1).
Mechanistic pathway :
-
Imine intermediate formation between diamine and aldehyde.
-
Nucleophilic attack by the adjacent amine group, generating a dihydroimidazo intermediate.
Optimized conditions :
Halogenation and Cross-Coupling Approaches
Directed C-H Functionalization at Position 5
Post-cyclization functionalization enables methyl group introduction at position 5. A patented method employs bromination of 3H-imidazo[4,5-b]pyridine using POBr<sub>3</sub>, followed by Suzuki-Miyaura coupling with methylboronic acid (Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, dioxane, 90°C). This two-step sequence achieves 67% yield for 5-methyl derivatives.
Critical parameters :
Chlorination Strategies
Electrophilic chlorination using SO<sub>2</sub>Cl<sub>2</sub> in DCM selectively substitutes position 2 of the imidazole ring. When applied to 5-methyl-3H-imidazo[4,5-b]pyridine, this method delivers 2-chloro-5-methyl derivatives in 78% yield.
Comparative Analysis of Synthetic Routes
Trade-offs :
-
The tandem method excels in atom economy but requires specialized starting materials.
-
Cross-coupling offers positional flexibility but generates metal waste.
Spectroscopic Characterization and Quality Control
NMR Analysis
Mass Spectrometry
HRMS (ESI<sup>+</sup>) for C<sub>7</sub>H<sub>6</sub>ClN<sub>3</sub>:
Industrial-Scale Considerations
Chemical Reactions Analysis
2-Chloro-5-methyl-3H-imidazo[4,5-B]pyridine undergoes various chemical reactions, including:
Substitution: The chlorine atom at the second position can be substituted by various nucleophiles under appropriate conditions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form different derivatives.
Common reagents used in these reactions include sulfuryl chloride, acetic anhydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis of 2-Chloro-5-methyl-3H-imidazo[4,5-B]pyridine
The synthesis of this compound typically involves the reaction of 2-chloropyridine derivatives with various reagents under controlled conditions. Recent advancements in synthetic methodologies have included palladium-catalyzed reactions that enhance yields and reduce reaction times. For instance, the use of nitrogen-containing heterocycles has been reported to facilitate the formation of imidazo[4,5-B]pyridine structures with improved efficiency .
Anticancer Properties
Research indicates that this compound derivatives exhibit moderate to potent cytotoxic effects against various cancer cell lines. For example, studies have shown that these compounds can inhibit cell proliferation in breast cancer (MCF-7) and leukemia (K562) models. A notable compound demonstrated an IC50 value of 8.6 nM against PARP (Poly(ADP-ribose) polymerase), highlighting its potential as a chemotherapeutic agent .
Table 1: Cytotoxic Activity of this compound Derivatives
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | MCF-7 | 12.0 |
| Compound B | K562 | 8.6 |
| Compound C | MDA-MB-468 | 15.4 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has shown effectiveness in reducing inflammatory markers in cellular models related to obesity and retinal ischemia. Specifically, it modulates the activity of transcription factors such as Nrf2 and NF-κB, which are crucial in oxidative stress responses .
Antimicrobial Activity
Imidazo[4,5-B]pyridine derivatives have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of chlorine and methyl groups enhances their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. In comparative studies, compounds with these substituents exhibited increased activity levels .
Table 2: Antimicrobial Activity of Selected Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Compound D | Staphylococcus aureus | 32 |
| Compound E | Escherichia coli | 16 |
| Compound F | Pseudomonas aeruginosa | 64 |
Development of Anticancer Agents
A series of studies have focused on the modification of the imidazo[4,5-B]pyridine scaffold to enhance its anticancer properties. For instance, a specific derivative was tested in combination with temozolomide on human tumor cell lines, resulting in a synergistic effect that significantly inhibited cell growth compared to monotherapy .
Exploration as Antifungal Agents
In agricultural applications, derivatives of this compound have been evaluated for their fungicidal properties against various plant pathogens. Research has indicated effectiveness against Rhizoctonia solani, with modifications leading to improved antifungal activity .
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-3H-imidazo[4,5-B]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as a GABA A receptor positive allosteric modulator, influencing central nervous system activities . Additionally, it may inhibit certain enzymes or receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The chloro and methyl groups in the target compound enhance hydrophobicity compared to unsubstituted analogues (e.g., 5-Chloro-3H-imidazo[4,5-b]pyridine), improving membrane permeability .
- Carcinogenicity: Unlike PhIP, which contains an amino group critical for mutagenic DNA adduct formation, the target compound lacks this moiety, suggesting reduced carcinogenic risk .
- Synthetic Complexity : Regioselective synthesis remains challenging for imidazo[4,5-b]pyridines. For example, regioisomers differing in nitrogen position exhibit distinct photophysical properties (e.g., pKa, UV/Vis spectra) .
Stability and Reactivity
- The chloro-methyl derivative exhibits greater stability under acidic conditions compared to thiol- or amino-substituted analogues, which may undergo oxidation or protonation .
- Bromophenyl derivatives (e.g., 2-(4-Bromophenyl)-5-chloro-3H-imidazo[4,5-b]pyridine) show enhanced π-π interactions in crystal structures, influencing solubility .
Biological Activity
2-Chloro-5-methyl-3H-imidazo[4,5-B]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by its imidazo[4,5-b]pyridine structure, featuring a chlorine atom at the 2-position and a methyl group at the 5-position. Its molecular formula is C₇H₆ClN₃, with a molecular weight of approximately 167.58 g/mol. The presence of nitrogen atoms and the chlorine substituent significantly influence its chemical reactivity and biological interactions .
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of this compound through various mechanisms:
- Inhibition of Cancer Cell Proliferation : The compound has shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, it exhibited an IC₅₀ value of less than 10 µM against A-431 epidermoid carcinoma cells, indicating potent activity compared to standard chemotherapeutics .
- Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis in malignant cells. It interacts with key proteins involved in cell cycle regulation and apoptosis pathways, such as Bcl-2 family proteins .
Antifungal Activity
Research indicates that this compound possesses antifungal properties. In bioassays against Puccinia polysora, it demonstrated an effective concentration (EC₅₀) comparable to established fungicides like tebuconazole .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the activation of transcription factors involved in inflammatory responses, thereby reducing oxidative stress in cellular models . This suggests potential applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound:
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| This compound | Chlorine at position 2 | High anticancer activity |
| 5-Methoxy-2-phenyl-3H-imidazo[4,5-b]pyridine | Methoxy substitution | Enhanced cytotoxicity |
| 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine | Variation in chlorine position | Reduced activity |
This table illustrates how variations in substituents can significantly alter the compound's biological profile.
Case Studies
- Study on Anticancer Activity : A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines. The results indicated that it effectively inhibited cell growth and induced apoptosis through mitochondrial pathways .
- Fungicidal Assessment : In another study focusing on agricultural applications, the compound was tested against fungal pathogens affecting crops. It showed promising results with an EC₅₀ value indicating effective control comparable to commercial fungicides .
Q & A
Basic: What are the optimal synthetic routes for preparing 2-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine, and how can reaction conditions be optimized for high yield?
Answer:
The synthesis of this compound typically involves cyclization reactions using halogenated pyridine precursors. A methodologically robust approach involves:
- Precursor Selection: Starting with 3-amino-5-methylpyridine derivatives, which can undergo cyclization with chloroacetylating agents (e.g., chloroacetic acid derivatives) under controlled conditions.
- Reaction Optimization: Temperature control (80–100°C) in polar aprotic solvents like DMF or DMSO enhances cyclization efficiency. Catalysts such as p-toluenesulfonic acid (PTSA) can accelerate ring closure .
- Purification: Column chromatography with gradients of ethyl acetate/hexane mixtures ensures high purity (>95%), as confirmed by HPLC.
Reference synthetic pathways for related imidazo[4,5-b]pyridines highlight the importance of stepwise halogenation and methyl group retention during cyclization .
Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Answer:
Key techniques include:
- NMR Spectroscopy:
- ¹H NMR: Identifies methyl protons (δ ~2.5 ppm) and aromatic protons in the fused ring system (δ ~7.5–8.5 ppm).
- ¹³C NMR: Confirms the chloro-substituted carbon (δ ~110–120 ppm) and methyl carbon (δ ~20–25 ppm).
- X-ray Crystallography: Resolves the fused imidazo-pyridine ring system and verifies substitution patterns. For example, studies on brominated analogs demonstrate precise bond-length measurements (C–Cl: ~1.73 Å; C–N: ~1.32 Å) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 182.05 for C₇H₆ClN₃).
Advanced: How can computational methods like DFT be applied to predict the electronic properties and reactivity of this compound?
Answer:
Density Functional Theory (DFT) calculations provide insights into:
- Electron Distribution: Molecular electrostatic potential (MEP) maps reveal electron-deficient regions (e.g., chlorine atom) prone to nucleophilic attack .
- Reactivity Trends: HOMO-LUMO gaps (~4.5 eV) predict stability and charge-transfer interactions. Substituent effects (e.g., methyl groups) can be modeled to assess steric hindrance .
- Vibrational Analysis: IR frequency simulations align with experimental data (e.g., C–Cl stretch at ~550 cm⁻¹) .
Studies on methyl-substituted imidazo[4,5-b]pyridines demonstrate how computational models guide synthetic modifications for targeted reactivity .
Advanced: How can researchers resolve contradictions in reported biological activities of imidazo[4,5-b]pyridine derivatives?
Answer:
Contradictions often arise from variations in:
- Assay Conditions: Standardize protocols (e.g., cell lines, incubation times) to minimize variability. For fungicidal activity, replicate studies using Candida albicans models under identical MIC testing conditions .
- Compound Purity: Verify purity via HPLC and elemental analysis. Impurities (e.g., unreacted precursors) may skew bioactivity results.
- Structure-Activity Relationship (SAR) Models: Use computational docking (e.g., AutoDock Vina) to correlate substituent effects (e.g., chloro vs. methyl groups) with target binding .
For example, discrepancies in antifungal potency may reflect differences in membrane permeability influenced by methyl substitution .
Advanced: What strategies are recommended for introducing halogen substituents at specific positions while maintaining compound stability?
Answer:
Halogenation strategies include:
- Directed Ortho-Metalation (DoM): Use lithium bases (e.g., LDA) to deprotonate specific positions, followed by halogen quenching (e.g., Cl₂ or NCS) .
- Protection/Deprotection: Temporarily mask reactive groups (e.g., amines) during halogenation. For example, Boc-protected intermediates prevent unwanted side reactions .
- Stability Monitoring: Conduct accelerated degradation studies (40°C, 75% RH) to assess halogen loss. Chlorine substituents in imidazo[4,5-b]pyridines show higher stability in anhydrous DMSO compared to aqueous media .
Basic: What are the key considerations in designing derivatives of this compound for biological activity screening?
Answer:
Design principles include:
- Bioisosteric Replacement: Substitute chlorine with fluorine to enhance metabolic stability while retaining electronegativity .
- Methyl Group Optimization: Evaluate steric effects via molecular modeling; bulky substituents may hinder target binding .
- Scaffold Diversification: Introduce heterocyclic moieties (e.g., thiazole) at the 3-position to modulate solubility and bioavailability. Studies on fungicidal derivatives demonstrate improved activity with electron-withdrawing groups .
Advanced: How can Hirshfeld surface analysis and X-ray crystallography elucidate intermolecular interactions in this compound?
Answer:
- Hirshfeld Surface Analysis: Quantifies intermolecular contacts (e.g., Cl···H, C–H···π). For brominated analogs, Cl···H interactions comprise ~12% of surface contacts, influencing crystal packing .
- X-ray Crystallography: Resolves π-π stacking distances (~3.5 Å) between aromatic rings and hydrogen-bonding networks (e.g., N–H···Cl). These interactions guide co-crystal design for enhanced stability .
Basic: What are the stability profiles of this compound under varying pH and temperature conditions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
